2-Chlorothieno[3,2-b]pyridine
Overview
Description
2-Chlorothieno[3,2-b]pyridine is a chemical compound with the molecular formula C7H4ClNS . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry . The synthesis process involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused with a thiophene ring, with a chlorine atom attached . The molecular weight of this compound is 169.63 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 169.63 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Synthesis and Derivative Formation
2-Chlorothieno[3,2-b]pyridine derivatives have been explored for various synthetic applications. Abdelwahab et al. (2017) detailed the synthesis of formylated chlorothieno[2,3-b]pyridine derivatives, highlighting the necessity of N-protection of starting materials for successful synthesis (Abdelwahab, Hanna, & Kirsch, 2017). Similarly, Abdelwahab et al. (2016) established an efficient method for synthesizing 4-chlorothieno[2,3-b]pyridine derivatives, which could be significant for future medicinal chemistry applications (Abdelwahab, Hanna, & Kirsch, 2016).
Application in Drug Development
The potential of this compound derivatives in drug development has been indicated by various studies. Rao et al. (2019) synthesized 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives and evaluated their antibacterial properties, showing promise for future antimicrobial applications (Rao, Rao, & Prasad, 2019). Rodrigues et al. (2020) demonstrated the synthesis of novel thieno[3,2-b]pyridines with anti-tumor activity, indicating potential uses in cancer therapy (Rodrigues, Calhelha, Ferreira, & Queiroz, 2020).
Photophysical Properties
The photophysical properties of thieno[3,2-b]pyridine derivatives have been studied extensively. Chavan and Toche (2013) explored the fluorescence behavior of thieno[3, 2-c]pyridine derivatives, contributing to the understanding of their potential in optical materials and sensors (Chavan & Toche, 2013).
Heterocyclic ChemistryThe role of this compound in heterocyclic chemistry is noteworthy. Studies by Klemm et al. (1979,
- and others have contributed significantly to the field by exploring the synthesis of various thienopyridine derivatives and their subsequent chemical behavior. This includes the synthesis of 6-(γ-Diethylaminopropylamino)thieno[2,3-b]pyridine and the study of its reaction mechanisms, providing insights into the chemistry of thienopyridines (Klemm & Bajer, 1979); (Klemm, Barnish, & Zell, 1970).
Mechanism of Action
Safety and Hazards
Future Directions
Thieno[2,3-d]pyrimidines, which include 2-Chlorothieno[3,2-b]pyridine, are an important class of heterocyclic compounds due to their pharmacological and biological utility, including antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, insecticidal, and antiviral activities . Therefore, many efforts have been made to synthesize these important heterocycles . Future research may focus on exploring more biological activities of these compounds and improving their synthesis methods.
Properties
IUPAC Name |
2-chlorothieno[3,2-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXIHXBAHAGHCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)Cl)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529353 | |
Record name | 2-Chlorothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10529353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94191-14-7 | |
Record name | 2-Chlorothieno[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94191-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10529353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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